

Pomarose: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: Pomarose

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Introduction

Pomarose® is a synthetic, high-impact odorant patented by Givaudan, prized in the fragrance industry for its potent fruity-rose aroma with nuances of apple, plum, and raisin.[1][2] Chemically, it is (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.[1][3] Its olfactory profile is primarily attributed to the (2E,5Z)-stereoisomer, as the (2E,5E)-isomer is significantly less detectable by the human nose.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of **Pomarose**, supplemented with general experimental protocols relevant to fragrance compounds. Due to the proprietary nature of this captive odorant, publicly available data is limited. Therefore, this guide also includes information on structurally similar compounds, such as damascones, to provide a broader context for its potential properties and biological interactions.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of **Pomarose** is presented in the table below. This data is essential for understanding its behavior in various formulations and environments.

Property	Value	Reference
Chemical Name	(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one	[1][3]
CAS Number	357650-26-1	[1]
Molecular Formula	C ₁₁ H ₁₈ O	[1]
Molar Mass	166.26 g/mol	[1]
Appearance	Colorless to pale yellow clear liquid	[3]
Boiling Point	236.15 °C at 760 mmHg (estimated)	[3]
Vapor Pressure	0.048 mmHg at 25 °C (estimated)	[3]
Flash Point	89.4 °C (193.0 °F) TCC (estimated)	[3]
logP (o/w)	2.683 (estimated)	[3]
Density	0.855 g/cm ³	[1]

Solubility Data

Quantitative solubility data for **Pomarose** in a wide range of organic solvents is not readily available in the public domain. However, based on its chemical structure (a ketone with a significant hydrocarbon backbone) and available information, a qualitative and estimated solubility profile can be established.

Solvent	Solubility	Reference
Water	54.88 mg/L at 25 °C (estimated, practically insoluble)	[3]
Alcohol (e.g., Ethanol)	Soluble	[3]
Dipropylene Glycol	Soluble (used as a solvent for odor description)	[3]
Other Organic Solvents (e.g., Acetone, Hexane, Ethyl Acetate)	Expected to be soluble based on its lipophilic nature	Inferred

Stability Profile

Detailed quantitative stability data for **Pomarose** under various stress conditions (pH, temperature, light) are not publicly available. However, some key stability characteristics can be inferred from existing information.

Isomerization: The two isomers of **Pomarose**, (2E,5Z) and (2E,5E), can rapidly equilibrate in the presence of trace amounts of acid, particularly when stored in glass containers.[1][2] This is a critical consideration for formulation and long-term storage, as the (2E,5E)-isomer has a much weaker odor.

General Stability Considerations for Fragrance Ketones:

- **pH:** Ketones are generally stable at neutral pH. However, they can be susceptible to degradation under strongly acidic or basic conditions through various reaction pathways.
- **Temperature:** Elevated temperatures can accelerate degradation reactions. For fragrance compounds, this can lead to a loss of olfactory intensity and the formation of off-notes.
- **Light:** Exposure to UV light can induce photochemical reactions in unsaturated ketones, leading to isomerization, cyclization, or fragmentation.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Pomarose** are not published. However, standardized methods for fragrance oils and organic compounds can be applied.

Solubility Determination Protocol (Titration Method)

This protocol is a general method for determining the solubility of a fragrance oil in a surfactant/water system, which can be adapted for other solvent systems.

- **Preparation of Solvent System:** Prepare a known concentration of the desired solvent or surfactant/water system in a clear glass vial.
- **Titration:** Slowly titrate the solvent system with **Pomarose**, dropwise, while continuously stirring with a magnetic stirrer.
- **Endpoint Determination:** The endpoint is reached when the solution becomes turbid, indicating that the saturation point has been exceeded.
- **Quantification:** The amount of **Pomarose** added before the endpoint is reached is used to calculate the solubility in the specific solvent system.

Stability Testing Protocol (ICH Guidelines)

The following is a generalized protocol for stability testing of a fragrance ingredient, based on the principles of the International Council for Harmonisation (ICH) guidelines.^{[4][5]}

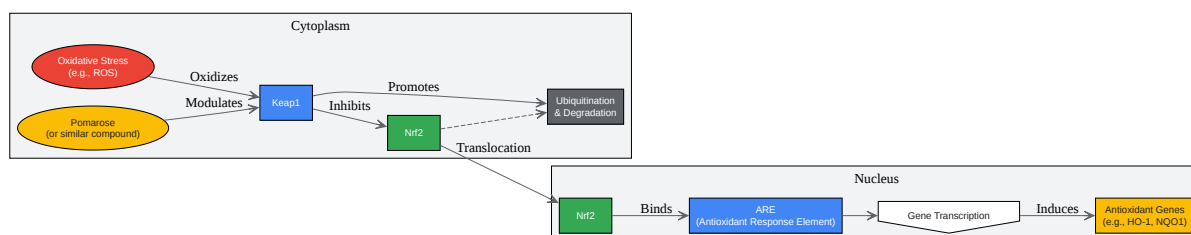
- **Sample Preparation:** Prepare multiple aliquots of **Pomarose** in the desired formulation or as a neat substance. Samples should be stored in appropriate containers that do not interact with the material.
- **Storage Conditions:**
 - **Long-term stability:** Store samples at $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - **Accelerated stability:** Store samples at $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.

- Photostability: Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Testing Frequency:
 - Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
 - Accelerated: Test at 0, 3, and 6 months.
- Analytical Methods: At each time point, analyze the samples for:
 - Appearance: Color, clarity.
 - Odor: Olfactory profile.
 - Assay and Impurities: Use a validated stability-indicating method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the concentration of **Pomarose** and detect any degradation products.

Potential Signaling Pathway Interaction

Direct evidence for the interaction of **Pomarose** with specific signaling pathways is not available in the scientific literature. However, studies on structurally similar fragrance compounds, such as β -damascone, have shown interactions with cellular pathways. For instance, β -damascone has been found to modulate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway in dendritic cells, which plays a crucial role in the cellular antioxidant response.^[6]

Given the structural similarities between **Pomarose** and damascones (both are unsaturated ketones), it is plausible that **Pomarose** could interact with similar cellular targets. The following diagram illustrates a simplified representation of the NRF2 signaling pathway, which serves as a hypothetical model for how a compound like **Pomarose** might exert biological effects.



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